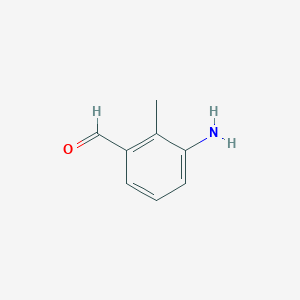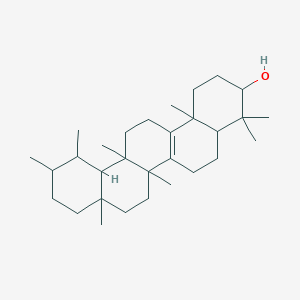
Reichstein's substance E
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Reichstein’s substance E can be synthesized through several chemical pathways. One common method involves the hydrogenation of D-glucose to D-sorbitol, followed by microbial oxidation or fermentation of sorbitol to L-sorbose using acetobacter . Another method involves the chemical transformation of plant steroids such as diosgenin, ergosterol, and stigmasterol .
Industrial Production Methods: Industrial production of Reichstein’s substance E often involves the use of microbial biotransformation processes. These processes utilize microorganisms to convert precursor compounds into the desired steroid hormone. This method is advantageous due to its efficiency and cost-effectiveness .
Análisis De Reacciones Químicas
Types of Reactions: Reichstein’s substance E undergoes various chemical reactions, including oxidation, reduction, and hydroxylation. The reduction of the Δ4-3-ketone and oxidation of the 11β-hydroxyl group are two principal metabolic reactions .
Common Reagents and Conditions: Common reagents used in the reactions involving Reichstein’s substance E include hydrogen gas for hydrogenation, nickel as a catalyst, and acetobacter for microbial oxidation . The reactions typically occur under high temperature and pressure conditions.
Major Products Formed: The major products formed from the reactions of Reichstein’s substance E include cortisone and hydrocortisone. These products are significant due to their therapeutic properties and applications in medicine .
Aplicaciones Científicas De Investigación
Reichstein’s substance E has numerous applications in scientific research. In chemistry, it is used as a precursor for the synthesis of various steroid hormones. In biology, it is studied for its role in metabolic and immune response pathways. In medicine, it is used in the treatment of adrenal insufficiency and as an anti-inflammatory agent . Industrially, it is utilized in the production of corticosteroids, which are essential for various pharmaceutical applications .
Mecanismo De Acción
Reichstein’s substance E exerts its effects by interacting with specific molecular targets and pathways in the body. It is converted in the liver to its active metabolite, hydrocortisone, which then binds to glucocorticoid receptors. This binding initiates a cascade of molecular events that regulate gene expression and modulate immune response, metabolism, and stress response .
Comparación Con Compuestos Similares
Reichstein’s substance E is similar to other corticosteroids such as cortisone, hydrocortisone, and 11-deoxycortisol. it is unique in its specific metabolic pathways and the particular physiological effects it mediates . The table below provides a comparison of Reichstein’s substance E with similar compounds:
| Compound | Similarity | Unique Features |
|---|---|---|
| Cortisone | Precursor to hydrocortisone | Used in replacement therapy for adrenal insufficiency |
| Hydrocortisone | Active metabolite of cortisone | Binds to glucocorticoid receptors |
| 11-Deoxycortisol | Intermediate in cortisol synthesis | Involved in the regulation of blood pressure |
Reichstein’s substance E stands out due to its specific role in the metabolic pathways and its unique therapeutic applications.
Propiedades
IUPAC Name |
17-(1,2-dihydroxyethyl)-11,17-dihydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h9,14-18,22,24-26H,3-8,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWWCEQOCFFQUKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(CO)O)O)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-[5-(5-bromo-3-octylthiophen-2-yl)thiophen-2-yl]-4-octylthiophene-2-carbaldehyde](/img/structure/B12294456.png)



![2-(17-Hydroxy-13-methyl-3-oxo-1,2,4,6,7,8,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl)acetonitrile](/img/structure/B12294490.png)





